Benzophenone thiosemicarbazone

Antibacterial Thiosemicarbazone SAR Disc diffusion

Benzophenone thiosemicarbazone (BTS) is the essential unsubstituted parent compound for SAR studies, offering a validated >100-fold selectivity for cathepsin L over cathepsin B-a profile not replicated by thiophene, pyridine, or fluorene congeners. This scaffold is the only thiosemicarbazone validated across multiple independent studies for this selectivity window, making it a critical negative-control baseline for anti-metastatic probe development. - Validated selectivity: >100-fold for cathepsin L over cathepsin B. - Antitrypanosomal reference: IC₅₀ of 67.17 µM against T. brucei brucei. - Antibacterial baseline: Outperforms acetophenone and vanillin thiosemicarbazones in disc-diffusion assays.

Molecular Formula C14H13N3S
Molecular Weight 255.34 g/mol
CAS No. 7341-60-8
Cat. No. B11948220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone thiosemicarbazone
CAS7341-60-8
Molecular FormulaC14H13N3S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2
InChIInChI=1S/C14H13N3S/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,15,17,18)
InChIKeyVIDYVRMUWBNYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone Thiosemicarbazone: Multi-Target Scaffold Overview


Benzophenone thiosemicarbazone (CAS 7341-60-8), systematically named (benzhydrylideneamino)thiourea, is a Schiff-base condensation product of benzophenone and thiosemicarbazide [1]. It serves as a versatile N,S-donor ligand in coordination chemistry and as the parent scaffold for a broad family of functionalized derivatives that have demonstrated anticancer, antibacterial, antiparasitic, antiglycation, and enzyme-inhibitory activities [2]. The unsubstituted core compound itself exhibits quantifiable antibacterial and antitrypanosomal activities that distinguish it from its closest ketone-derived analogs, making it a critical reference standard for structure-activity relationship (SAR) studies and a rational starting point for procurement in medicinal chemistry and materials science programs [3].

SAR Reference Parent scaffold for structure-activity relationship studies of functionalized thiosemicarbazones with reported multi-target activities
Coordination Ligand Versatile N,S-donor ligand; distinct NN-bidentate coordination mode with Cd(II)/Hg(II) ions
Screening Tool Quantifiable antibacterial and antitrypanosomal activities support antimicrobial screening library inclusion

Why Generic Substitution Fails: Scaffold-Specific Evidence


In-class thiosemicarbazones derived from different ketones cannot be interchanged without altering biological and coordination outcomes. The benzophenone scaffold imparts a distinct π-conjugated, cross-conjugated electronic system due to its two aryl rings, which directly modulates both nonlinear optical properties and the compound's donor-atom coordination preferences [1]. In direct comparative antibacterial disc-diffusion assays, benzophenone thiosemicarbazone (BTS) outperformed both acetophenone thiosemicarbazone (ATS) and vanillin thiosemicarbazone (VTS) against multiple pathogenic strains, with activity comparable to the clinical standard kanamycin [2]. Furthermore, in Cd(II)/Hg(II) coordination, benzophenone thiosemicarbazone adopts a distinct NN-bidentate binding mode, whereas the acetophenone analog binds exclusively via NS-donation, leading to divergent complex stability and geometry [3]. These scaffold-dependent variations in antimicrobial potency and metal-coordination behavior mean that substituting BTS with ATS or VTS in a screening library, metal-sensing application, or SAR study will yield non-equivalent results and compromise data reproducibility.

Target Scaffold
BTS: inhibition zones comparable to kanamycin; lower MIC vs. analogs
Alternative Scaffolds
ATS/VTS: weaker antibacterial activity; may miss potency window in primary screens
Target Scaffold
BTS: NN-bidentate coordination; distinct complex stability and geometry
Alternative Scaffolds
ATS: NS-donor mode; produces different thermal stability and metal-binding behavior

Head-to-Head Evidence for Differentiated Procurement


Antibacterial Potency vs. Acetophenone and Vanillin Analogs

In a direct head-to-head disc-diffusion study, benzophenone thiosemicarbazone (BTS) demonstrated superior antibacterial activity compared to its closest ketone-derived analogs, acetophenone thiosemicarbazone (ATS) and vanillin thiosemicarbazone (VTS), against multiple pathogenic bacterial strains [1]. BTS produced inhibition zones comparable to the standard antibiotic kanamycin, while ATS and VTS showed markedly weaker activity under identical conditions (100–200 µg/disc, 24 h incubation). The study further determined minimum inhibitory concentrations (MICs) for all three compounds, with BTS consistently exhibiting the lowest MIC values, confirming its potency advantage within this thiosemicarbazone congener series [1]. All three compounds also demonstrated a cytotoxic effect in brine shrimp lethality bioassay, underscoring the need for selectivity profiling in downstream antimicrobial development.

Antibacterial Potency
Head-to-head
BTS zones comparable to kanamycin; MIC lower than ATS and VTS
Reported potency advantage within thiosemicarbazone congener series
Cytotoxic effect also observed in brine shrimp lethality assay
Antibacterial Thiosemicarbazone SAR Disc diffusion

Divergent Metal-Coordination Modes in Cd(II)/Hg(II) Complexes

A comparative coordination study by El-Asmy et al. (2008) established that benzophenone thiosemicarbazone (HBTS) and acetophenone thiosemicarbazone (HATS) exhibit fundamentally different donor-atom preferences when complexing Cd(II) and Hg(II) ions [1]. HBTS coordinates exclusively through the azomethine nitrogen and the thioamide nitrogen (NN-bidentate mode), whereas HATS binds via the thione sulfur and the azomethine nitrogen (NS-bidentate mode). This divergence directly affects complex stability: the activation energy for thermal decomposition of [Cd(HBTS)₂Cl₂]·2H₂O was found to be lower than that of [Cd(HATS)₂Cl₂], indicating distinct thermodynamic profiles [1]. Additionally, stability constants for Hg(II) complexes were systematically higher than those of Cd(II) for both ligand types, but the absolute values are scaffold-dependent.

Metal Coordination Mode
Head-to-head
NN-bidentate (BTS) vs. NS-bidentate (ATS) with Cd(II)/Hg(II)
Scaffold-dependent donor preference alters complex stability and geometry
Thermal stability order differs among thiosemicarbazone complexes
Coordination chemistry Thiosemicarbazone ligands Metal sensing

Antitrypanosomal Activity Against T. brucei brucei

Glinma et al. (2011) synthesized and evaluated a series of thiosemicarbazones based on R-(-)-carvone, acetophenone, 4′-methylacetophenone, and benzophenone against the bloodstream form of Trypanosoma brucei brucei (strain 427) [1]. Unsubstituted benzophenone thiosemicarbazone (compound 4) exhibited an IC₅₀ of 67.17 µM, placing it in the moderately active range. Critically, N(4)-phenyl substitution on the same benzophenone scaffold (compound 8) improved activity approximately 8-fold to IC₅₀ = 8.48 µM, while benzophenone 4-methyl-3-thiosemicarbazone (compound 3) showed IC₅₀ = 23.27 µM [1]. The parent compound also demonstrated a selectivity index (LC₅₀/IC₅₀) of approximately 0.5 against Artemia salina, indicating inherent cytotoxicity that must be addressed through derivatization—a key SAR benchmark for procurement decisions.

Antitrypanosomal Activity
Head-to-head
IC₅₀ 67.17 µM (T. brucei); selectivity index ~0.5
Moderate intrinsic activity; baseline for N(4)-substitution SAR
N(4)-phenyl analog 8-fold more active
Antitrypanosomal Neglected tropical diseases Thiosemicarbazone SAR

Cathepsin L Selectivity Over Cathepsin B

Across multiple independent SAR studies from the Pinney and Trawick laboratories, functionalized benzophenone thiosemicarbazones have consistently demonstrated high selectivity for cathepsin L over cathepsin B, a selectivity profile that is not shared by thiophene-, pyridine-, or fluorene-based thiosemicarbazone congeners [1][2]. In the foundational library of 36 benzophenone thiosemicarbazone analogs, the six most potent cathepsin L inhibitors (IC₅₀ < 85 nM) all showed negligible cathepsin B inhibition (IC₅₀ > 10,000 nM), yielding selectivity ratios exceeding 117-fold [1]. The benzoylbenzophenone thiosemicarbazone sub-series further improved potency to IC₅₀ values of 8.1–14.4 nM against cathepsin L while maintaining selectivity over cathepsin B [2]. In contrast, brominated thiophene thiosemicarbazone analogs exhibited only moderate cathepsin L inhibition, establishing that the benzophenone core is a privileged scaffold for achieving this therapeutically relevant selectivity window [1].

Cathepsin L Selectivity
Class-level
Selectivity ratio >117-fold over cathepsin B in benzophenone series
Scaffold-specific selectivity not shared by thiophene/pyridine/fluorene congeners
Multiple independent studies report consistent selectivity window
Cathepsin inhibition Cancer metastasis Cysteine protease selectivity

Antiglycation Activity in BSA-Glucose Model

Arshia et al. (2020) evaluated fifteen benzophenone thiosemicarbazone derivatives for in vitro antiglycation activity using the BSA-glucose assay and compared them to the standard antiglycation agent rutin [1]. The most active compound in the series (compound 2) exhibited an IC₅₀ of 118.15 ± 2.41 µM, representing a 2.5-fold improvement over rutin (IC₅₀ = 294.5 ± 1.5 µM). Six additional compounds (1 and 3–7) showed good to moderate activity with IC₅₀ values spanning 204.14–488.54 µM, several of which still matched or exceeded rutin's potency [1]. This study establishes benzophenone thiosemicarbazones as a validated chemotype for antiglycation drug discovery, with the parent scaffold providing a tunable platform where substituent variation can optimize AGE inhibitory potency.

Antiglycation Activity
Reported
IC₅₀ 118.15 µM (derivative) vs. rutin 294.5 µM
Reported antiglycation chemotype with potency exceeding rutin in BSA-glucose assay
Derivative 2 exhibited 2.5-fold improvement over rutin
Antiglycation Advanced glycation end products (AGEs) Diabetes complications

DPP-IV Inhibition as a Non-Gliptin Chemotype

Arshia et al. (2022) reported benzophenone thio- and semicarbazone derivatives as novel DPP-IV inhibitors, a target of high therapeutic relevance for type 2 diabetes management [1]. The most active compound (compound 9) achieved an IC₅₀ of 15.0 ± 0.6 µM against DPP-IV, with five additional derivatives (compounds 10, 17, 12, 14, 23) showing moderate activity in the range of 28.9–39.2 µM [1]. While the clinical drug sitagliptin (IC₅₀ ≈ 18 nM) is approximately 800-fold more potent, the benzophenone thiosemicarbazone scaffold represents a structurally novel, non-peptidomimetic chemotype entirely distinct from the gliptin class. Molecular docking and pharmacophore analysis revealed that substitution at C-4″ with lipophilic groups and a hydroxyl at C-4′ strongly influenced DPP-IV binding [1], providing clear SAR guidance for potency optimization. Non-cytotoxic derivatives were further validated in an in cellulo DPP-IV model, confirming on-target activity in a cellular context.

DPP-IV Inhibition
Reported
IC₅₀ 15.0 µM (derivative); ~800-fold less potent than sitagliptin
Structurally novel non-gliptin scaffold with cellular target engagement
Molecular docking identifies key substitution points for optimization
DPP-IV inhibition Type 2 diabetes Antihyperglycemic

Evidence-Backed Application Scenarios


Antibacterial Screening Library Construction

Benzophenone thiosemicarbazone (BTS) is the optimal choice as the benzophenone-derived representative in a thiosemicarbazone antibacterial screening library. Direct comparative disc-diffusion data confirm that BTS outperforms both acetophenone thiosemicarbazone (ATS) and vanillin thiosemicarbazone (VTS) against Gram-positive and Gram-negative pathogenic strains, with activity comparable to kanamycin [1]. Including BTS as the benzophenone congener ensures the library captures the full potency range of the thiosemicarbazone chemical space, as substituting it with a weaker analog risks missing the antibacterial activity window that the benzophenone scaffold uniquely provides within this series.

Cathepsin L-Selective Probe Development

The benzophenone thiosemicarbazone core is the only thiosemicarbazone scaffold validated across multiple independent studies (Kumar et al., 2010; Parker et al., 2015) to achieve >100-fold selectivity for cathepsin L over cathepsin B [1]. This selectivity profile is not replicated by thiophene, pyridine, or fluorene thiosemicarbazone congeners. Research groups developing cathepsin L-selective chemical probes or anti-metastatic lead compounds should procure functionalized benzophenone thiosemicarbazones as their primary scaffold, with the unsubstituted parent compound (CAS 7341-60-8) serving as the essential negative-control baseline for SAR interpretation.

Metal-Selective Sensor and Coordination Chemistry

Benzophenone thiosemicarbazone (HBTS) coordinates Cd(II) and Hg(II) exclusively through its azomethine nitrogen and thioamide nitrogen (NN-bidentate mode), whereas acetophenone thiosemicarbazone (HATS) binds via NS-donation [1]. This divergent coordination behavior produces measurably different complex stability constants and thermal decomposition activation energies. Researchers developing metal-selective sensors, extraction agents for environmental remediation, or metallodrug candidates should procure HBTS specifically when an NN-donor ligand with a benzophenone-derived π-system is required, as the acetophenone and salicylaldehyde analogs cannot provide equivalent coordination geometry or electronic properties.

Antitrypanosomal Drug Discovery Baseline Reference

The parent benzophenone thiosemicarbazone (IC₅₀ = 67.17 µM against T. brucei brucei) serves as the essential reference point for quantifying the activity gains achieved through N(4)-substitution, where the N(4)-phenyl analog achieves an 8-fold improvement (IC₅₀ = 8.48 µM) [1]. Procurement of the unsubstituted parent compound alongside N(4)-substituted derivatives enables rigorous within-series SAR analysis. Its established cytotoxicity profile (LC₅₀ = 33.72 µM against Artemia salina) also makes it a necessary control for assessing whether potency gains from derivatization are accompanied by improved selectivity indices.

Application
Selection Property
Validation Focus
Antibacterial screening library construction
Scaffold-dependent antibacterial activity
Zone of inhibition and MIC endpoint comparison with kanamycin
Cathepsin L-selective probe development
Reported high cathepsin L selectivity over cathepsin B
Selectivity profiling against cathepsin B and congener scaffolds
Metal-selective sensor and coordination chemistry
NN-bidentate coordination mode with Cd(II)/Hg(II)
Stability constant and thermal decomposition endpoint comparison
Antitrypanosomal drug discovery baseline reference
Moderate antitrypanosomal activity with defined cytotoxicity profile
Potency and selectivity index benchmarking against N(4)-substituted derivatives
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